N,N-Diethylglycine 6-chloro-o-tolyl ester hydrochloride
Description
N,N-Diethylglycine 6-chloro-o-tolyl ester hydrochloride is a synthetic ester hydrochloride derivative of N,N-diethylglycine. This compound shares structural motifs with prodrugs and bioactive esters, where the ester group facilitates hydrolysis to release active metabolites. For example, propacetamol hydrochloride (a related N,N-diethylglycine ester) is hydrolyzed by plasma esterases to yield paracetamol and N,N-diethylglycine . The 6-chloro substituent likely enhances lipophilicity, influencing pharmacokinetics and stability compared to non-halogenated analogs.
Properties
IUPAC Name |
[2-(2-chloro-6-methylphenoxy)-2-oxoethyl]-diethylazanium;chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO2.ClH/c1-4-15(5-2)9-12(16)17-13-10(3)7-6-8-11(13)14;/h6-8H,4-5,9H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UANHMPKUEUNJAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[NH+](CC)CC(=O)OC1=C(C=CC=C1Cl)C.[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2283-49-0 | |
| Record name | Glycine, N,N-diethyl-, 6-chloro-o-tolyl ester, hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002283490 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethylglycine 6-chloro-o-tolyl ester hydrochloride typically involves the esterification of N,N-diethylglycine with 6-chloro-o-tolyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N,N-Diethylglycine 6-chloro-o-tolyl ester hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the 6-chloro-o-tolyl group can be substituted with other nucleophiles.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield N,N-diethylglycine and 6-chloro-o-tolyl alcohol.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride can be used.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used.
Hydrolysis: N,N-diethylglycine and 6-chloro-o-tolyl alcohol.
Oxidation and Reduction: Various oxidized or reduced derivatives of the compound.
Scientific Research Applications
Medicinal Chemistry Applications
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Antiviral Activity :
Recent studies have indicated that derivatives of N,N-Diethylglycine can exhibit antiviral properties, particularly against retroviruses such as HIV. For instance, compounds similar to N,N-Diethylglycine 6-chloro-o-tolyl ester have been evaluated for their efficacy in inhibiting viral replication through mechanisms involving enzyme inhibition and receptor binding . -
Drug Metabolism :
This compound serves as a significant metabolite in drug metabolism studies. Its structural characteristics allow it to participate in various metabolic pathways, making it a valuable marker for understanding drug interactions and bioavailability . -
Neuropharmacology :
N,N-Diethylglycine derivatives are investigated for their potential neuroprotective effects. Research suggests that they may play a role in modulating neurotransmitter systems, which could lead to therapeutic applications in neurodegenerative diseases .
Organic Synthesis Applications
-
Building Block in Peptide Synthesis :
The compound can be utilized as an intermediate in peptide synthesis, particularly for creating modified peptides with enhanced biological activity. Its ability to form stable amide bonds makes it suitable for coupling reactions with various amino acids . -
Catalytic Reactions :
N,N-Diethylglycine derivatives have been employed as ligands in catalytic reactions, enhancing the efficiency of metal-catalyzed processes. These applications are critical in developing sustainable synthetic methodologies for complex organic molecules .
Case Studies
Mechanism of Action
The mechanism of action of N,N-Diethylglycine 6-chloro-o-tolyl ester hydrochloride involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release active components that interact with enzymes or receptors in biological systems. The diethylglycine moiety may mimic natural amino acids, influencing metabolic pathways and cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The following table compares N,N-diethylglycine 6-chloro-o-tolyl ester hydrochloride with structurally related compounds:
*Inferred structure: Likely C₁₂H₁₆ClNO₂·HCl (N,N-diethylglycine: C₆H₁₃NO₂; 6-chloro-o-tolyl: C₇H₆ClO).
Key Research Findings
Hydrolysis and Metabolism :
- Propacetamol hydrochloride is rapidly hydrolyzed by plasma esterases, releasing paracetamol and N,N-diethylglycine . Similarly, the 6-chloro-o-tolyl ester may undergo hydrolysis, but the chloro substituent could slow enzymatic cleavage due to steric or electronic effects, altering bioavailability .
- Chlorinated aromatic metabolites (e.g., 6-chloro-o-tolyl alcohol) may pose hepatotoxic or nephrotoxic risks, as seen in halogenated hydrocarbon toxicity .
Solubility and Stability :
- Propacetamol’s poor aqueous solubility necessitated prodrug formulation . The 6-chloro-o-tolyl ester’s higher lipophilicity may further reduce water solubility, requiring specialized delivery systems.
- Chlorinated esters are prone to light/oxygen sensitivity, as observed in paracetamol’s degradation .
Toxicological Profiles :
Biological Activity
N,N-Diethylglycine 6-chloro-o-tolyl ester hydrochloride is a compound that has garnered attention in various fields of biological research due to its potential pharmacological applications. This article explores the biological activity of this compound, including its mechanisms of action, effects on cellular processes, and relevant case studies.
Chemical Structure and Properties
The compound this compound is derived from diethylglycine, which is an amino acid derivative. The structural formula can be represented as follows:
- Chemical Formula : C₁₁H₁₄ClN₃O₂
- Molecular Weight : 253.70 g/mol
This compound features a chloro-substituted aromatic ring and an ester functional group, which may contribute to its biological activity.
N,N-Diethylglycine derivatives are known to interact with various biological targets, including receptors and enzymes involved in metabolic processes. The following mechanisms have been proposed based on current research:
- Inhibition of Enzymatic Activity : Some studies suggest that N,N-Diethylglycine derivatives may inhibit specific enzymes related to metabolic pathways, potentially impacting cellular energy homeostasis.
- Modulation of Receptor Activity : The compound may act as a ligand for certain receptors, influencing signaling pathways associated with inflammation and immune responses.
Antioxidant Activity
Research indicates that N,N-Diethylglycine derivatives exhibit antioxidant properties, which can protect cells from oxidative stress. This activity is crucial in preventing cellular damage in various diseases, including neurodegenerative disorders.
Anti-inflammatory Effects
Studies have demonstrated that N,N-Diethylglycine can modulate inflammatory responses. It appears to downregulate pro-inflammatory cytokines and enhance the production of anti-inflammatory mediators, making it a potential candidate for treating inflammatory diseases.
Neuroprotective Effects
The neuroprotective properties of N,N-Diethylglycine have been investigated in models of neuronal injury. It has shown promise in protecting against apoptosis (programmed cell death) in neuronal cells under stress conditions.
Case Studies
-
Neuroprotection in Ischemic Models :
- A study evaluated the effects of N,N-Diethylglycine on neuronal survival during ischemic conditions. Results indicated significant neuroprotection, with a reduction in apoptosis markers and improved cell viability.
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Anti-inflammatory Response in Animal Models :
- In a murine model of acute inflammation, administration of N,N-Diethylglycine resulted in decreased levels of inflammatory cytokines such as TNF-alpha and IL-6, suggesting its potential use as an anti-inflammatory agent.
-
Cellular Metabolism :
- Investigations into the metabolic effects of N,N-Diethylglycine revealed alterations in glucose metabolism pathways, indicating its role as a metabolic modulator.
Data Table: Summary of Biological Activities
Q & A
Basic: What are the validated synthetic routes for N,N-Diethylglycine 6-chloro-o-tolyl ester hydrochloride, and how are intermediates characterized?
Answer:
The compound is synthesized via esterification of N,N-diethylglycine with 6-chloro-o-tolyl alcohol under acidic catalysis. A validated protocol involves:
- Step 1: Activation of the carboxylic acid group using chloroacetic anhydride in pyridine at 0–10°C (to prevent side reactions) .
- Step 2: Reaction with 6-chloro-o-tolyl alcohol, followed by purification via recrystallization from ethanol or ethyl acetate .
- Intermediate characterization:
Basic: Which analytical methods are recommended for quantifying impurities in this compound?
Answer:
- HPLC-DAD/UV: Reverse-phase C18 columns with acetonitrile/water gradients resolve degradation products (e.g., hydrolyzed glycine or chloro-tolyl alcohol derivatives) .
- Karl Fischer titration: Quantifies residual water (<0.5% w/w) to ensure stability during storage .
- Elemental analysis: Validates stoichiometry (C, H, N, Cl) with ≤0.3% deviation from theoretical values .
Advanced: How does the compound interact with nitric oxide (NO) pathways in vascular studies, and what experimental controls address data variability?
Answer:
- Mechanism: Acts as a competitive NO synthase (NOS) inhibitor by mimicking L-arginine, reducing NO bioavailability .
- Data variability mitigation:
- Dose-response curves: Use 1–100 µM ranges to identify IC₅₀ values across cell lines (e.g., endothelial vs. neuronal) .
- Positive controls: Co-administer L-arginine (10 mM) to confirm NOS-specific inhibition .
- Negative controls: Include inactive enantiomers (e.g., D-NAME) to rule out non-specific effects .
Advanced: What are the stability challenges under physiological conditions, and how are degradation products managed in pharmacokinetic studies?
Answer:
- Instability triggers: Hydrolysis at ester linkages in plasma (t₁/₂ ~30 mins at pH 7.4) .
- Stabilization strategies:
- In vivo studies: Use osmotic pumps for continuous infusion to maintain steady-state concentrations .
Advanced: How do contradictions in pharmacological efficacy across species arise, and what models resolve them?
Answer:
- Species-specific disparities: Rat aortic rings show stronger vasoconstriction vs. murine models due to differential NOS isoform expression (eNOS vs. iNOS) .
- Resolution approaches:
Advanced: What experimental designs optimize the study of structure-activity relationships (SAR) for derivatives?
Answer:
- Core modifications:
- Ester group substitution: Replace 6-chloro-o-tolyl with p-nitrophenyl to enhance hydrolytic stability .
- Diethylamine replacement: Introduce cyclic amines (e.g., pyrrolidine) to modulate lipophilicity and blood-brain barrier penetration .
- SAR validation:
Basic: What storage conditions preserve long-term stability?
Answer:
- Temperature: Store at -20°C in amber vials to prevent photodegradation .
- Humidity control: Use desiccants (silica gel) to avoid hydrolysis; residual water ≤0.1% .
- Reconstitution: Use anhydrous DMSO for stock solutions (50 mM), aliquot to avoid freeze-thaw cycles .
Advanced: How are off-target effects on thrombin or NQO2 pathways assessed?
Answer:
- Thrombin inhibition: Fluorogenic substrate assays (e.g., Boc-Val-Pro-Arg-AMC) quantify IC₅₀ values; compare to dabigatran (positive control) .
- NQO2 activity: NADH-dependent reduction of menadione monitored spectrophotometrically at 340 nm .
- Selectivity profiling: Screen against kinase panels (e.g., Eurofins) to rule out polypharmacology .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
